Streptomycin hydrochloride

Description

Historical Context of Streptomycin (B1217042) Discovery

The emergence of streptomycin was not a matter of chance but the result of a deliberate and systematic scientific endeavor.

In 1943, a team at Rutgers University led by Selman A. Waksman, and including Albert Schatz and Elizabeth Bugie, successfully isolated streptomycin from the soil bacterium Streptomyces griseus. britannica.comebsco.comnih.govwikipedia.org This discovery was the culmination of a meticulous research program focused on screening soil microbes, particularly actinomycetes, for their antimicrobial properties. ebsco.comacs.org Schatz, a Ph.D. student in Waksman's laboratory, was instrumental in the isolation of the specific strain of S. griseus that produced the antibiotic. wikipedia.org

The isolation of streptomycin was a landmark achievement, demonstrating the untapped potential of soil microorganisms as a source of novel therapeutic agents. walshmedicalmedia.com The bacterium, Streptomyces griseus, thus became a cornerstone in the production of this vital antibiotic.

The discovery of streptomycin stands in stark contrast to the serendipitous finding of penicillin. ebsco.com Waksman's work was characterized by a systematic and planned approach to identify new antimicrobial compounds. ebsco.comwalshmedicalmedia.com This involved the methodical screening of thousands of soil organisms to test their efficacy against various bacteria. acs.org

This systematic approach established a new paradigm for antibiotic discovery. ebsco.com It demonstrated that a dedicated and organized search for antimicrobial agents from natural sources could yield significant results, a method that would be emulated by researchers globally. ebsco.com This strategic research program is credited with ushering in the "golden age" of antibiotic discovery.

Prior to the discovery of streptomycin, tuberculosis was a devastating disease with limited treatment options, often requiring long-term sanatorium care with uncertain outcomes. ebsco.comwalshmedicalmedia.com Streptomycin was the first antibiotic to demonstrate potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. britannica.comebsco.comnih.govwikipedia.org

Clinical trials rapidly confirmed its efficacy, leading to a dramatic decrease in mortality rates from tuberculosis. britannica.com Beyond tuberculosis, streptomycin also proved effective against a range of other serious infections, including plague, tularemia, and brucellosis, many of which were caused by Gram-negative bacteria that were resistant to penicillin. acs.orgwalshmedicalmedia.comwalshmedicalmedia.com This established streptomycin as a cornerstone of early combination chemotherapy regimens for various infectious diseases. walshmedicalmedia.com

Academic Significance and Research Trajectory

The impact of streptomycin extended far beyond its immediate clinical applications, fundamentally influencing the direction of antimicrobial research for decades to come.

Streptomycin was the first member of the aminoglycoside class of antibiotics to be discovered. nih.govwalshmedicalmedia.com Its unique chemical structure and mechanism of action—inhibiting protein synthesis by binding to the bacterial ribosome—opened up a new avenue for antibiotic research. walshmedicalmedia.com

The success of streptomycin spurred the search for other related compounds. This led to the discovery of a host of other important aminoglycosides, such as neomycin, kanamycin, and gentamicin, which were isolated from different species of Streptomyces and Micromonospora. britannica.comnih.gov The foundational knowledge gained from studying streptomycin's properties and mechanism of action provided a crucial framework for the development and understanding of this entire class of antibiotics. nih.gov

The systematic screening approach that led to the discovery of streptomycin became a model for the pharmaceutical industry and academic research institutions. ebsco.comwalshmedicalmedia.com This methodology, focused on the deliberate search for bioactive compounds from soil microorganisms, led to the discovery of a majority of the antibiotics used today. bjid.org.br

The success of streptomycin demonstrated the immense potential of natural products as a source for drug discovery, a principle that continues to drive research in this field. walshmedicalmedia.com The challenges encountered with streptomycin, such as the emergence of bacterial resistance, also highlighted the need for ongoing research and the development of new and improved antimicrobial agents. ebsco.comwalshmedicalmedia.com This spurred further investigations into combination therapies and the chemical modification of existing antibiotics to overcome resistance.

Data Tables

Table 1: Key Researchers in the Discovery of Streptomycin

| Researcher | Key Contribution |

| Selman A. Waksman | Led the research program at Rutgers University, focusing on systematic screening of soil microbes. ebsco.comacs.org |

| Albert Schatz | A Ph.D. student in Waksman's lab who performed the crucial experiments to isolate streptomycin. wikipedia.org |

| Elizabeth Bugie | A research assistant who contributed to the isolation and characterization of streptomycin. nih.gov |

Table 2: Timeline of Early Aminoglycoside Discoveries

| Year | Antibiotic | Source Organism |

| 1943 | Streptomycin | Streptomyces griseus |

| 1949 | Neomycin | Streptomyces fradiae |

| 1957 | Kanamycin | Streptomyces kanamyceticus |

| 1963 | Gentamicin | Micromonospora purpurea |

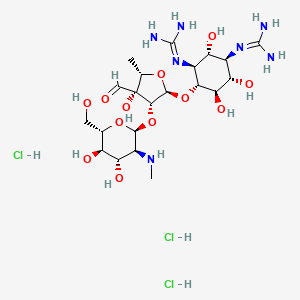

Structure

3D Structure of Parent

Properties

CAS No. |

6160-32-3 |

|---|---|

Molecular Formula |

C21H42Cl3N7O12 |

Molecular Weight |

691.0 g/mol |

IUPAC Name |

2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;trihydrochloride |

InChI |

InChI=1S/C21H39N7O12.3ClH/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;;;/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*1H/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;;;/m0.../s1 |

InChI Key |

QVTWQIWXCYMFQI-CZDSEFAFSA-N |

Isomeric SMILES |

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.Cl.Cl.Cl |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.Cl.Cl.Cl |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Streptomycin Hydrochloride

Ribosomal Inhibition and Protein Synthesis Disruption

Streptomycin (B1217042) hydrochloride's primary mechanism of action involves the inhibition of ribosomal function, which is critical for the translation of messenger RNA (mRNA) into proteins. longdom.orgwikipedia.orgbnl.gov By binding to the ribosome, streptomycin interferes with key translational processes, leading to the production of nonfunctional or toxic proteins and ultimately cell death. patsnap.comncats.io

The initial and crucial step in streptomycin's action is its binding to the 30S ribosomal subunit, the smaller of the two subunits that constitute the bacterial ribosome. patsnap.comwikipedia.orgncats.io This binding is specific and occurs with high affinity. oup.com The binding site for streptomycin is a well-defined pocket formed by components of both the 16S ribosomal RNA (rRNA) and ribosomal proteins. nih.govmdpi.com

Streptomycin directly interacts with several regions of the 16S rRNA, a key structural and functional component of the 30S subunit. wikipedia.orgnih.gov These interactions involve hydrogen bonds and salt bridges with the phosphate (B84403) backbone of the rRNA. nih.gov Specific helices of the 16S rRNA are crucial for creating the streptomycin binding pocket. These include:

Helix 1, Helix 18, and Helix 27: These helices, along with helix 44, form the binding site for streptomycin. nih.govmdpi.com

Helix 44: This helix is part of the decoding center of the ribosome, and streptomycin's interaction here is critical for its disruptive effects on translation. ncats.ionih.gov Streptomycin binding induces a significant local distortion in helix 44. nih.gov

530 loop (within Helix 18): This loop is implicated in streptomycin binding, and mutations in this region can impair the drug's ability to bind to the ribosome. nih.govresearchgate.net The phosphate backbone residues G526 and G527 in the upper hairpin loop of helix 18 form direct contacts with streptomycin. mdpi.com

915 region: Footprinting studies have shown that bases in the 915 region of the 16S rRNA are protected by streptomycin, indicating a direct interaction. nih.govoup.com Mutations in this region can reduce the binding of streptomycin to the ribosome. oup.com

The interaction of streptomycin with these specific regions of the 16S rRNA is fundamental to its mechanism of action.

In addition to its interactions with 16S rRNA, streptomycin also makes contact with the ribosomal protein S12 (also known as uS12). ncats.ionih.gov This protein is a key component of the 30S subunit and is located near the decoding center. frontiersin.org Mutations in the gene encoding S12 (rpsL) can confer resistance to streptomycin, highlighting the importance of this interaction for the antibiotic's activity. longdom.orgnih.gov Specifically, lysine (B10760008) residues within S12 may form hydrogen bonds with streptomycin. nih.gov The interaction between streptomycin, 16S rRNA, and protein S12 is a complex interplay that is essential for the drug's effects. nih.gov

Streptomycin binding induces and stabilizes specific conformational states of the ribosome. nih.gov It has been shown to favor a more open conformation of the 30S subunit domains. oup.com Specifically, streptomycin binding can cause a retraction or "disengaged" state of the helix 45 tetraloop from helix 44. nih.govmdpi.com This is in contrast to other aminoglycosides like paromomycin, which tend to stabilize a closed conformation. oup.com By locking the ribosome in a particular conformational state, streptomycin disrupts the dynamic changes required for accurate protein synthesis. scispace.com

The binding of streptomycin to the 30S ribosomal subunit leads to significant interference with several key steps in the process of translation. patsnap.comwikipedia.org This disruption is the direct cause of the antibiotic's bactericidal effect.

Interactions with Non-Ribosomal Biological Targets

Off-Target Binding to Mitoribosomes and Structural Analyses

Implications for Mitochondrial Translation Mechanisms

Streptomycin hydrochloride, a well-established antibiotic, primarily functions by inhibiting protein synthesis in bacteria through its interaction with the 30S ribosomal subunit. laboratorynotes.com However, due to the endosymbiotic origin of mitochondria, their ribosomes (mitoribosomes) share structural similarities with bacterial ribosomes. laboratorynotes.comberkeley.edu This resemblance makes them susceptible to the effects of antibiotics like streptomycin, leading to significant implications for mitochondrial function.

High-resolution structural studies using cryo-electron microscopy (cryo-EM) have provided detailed insights into the binding of streptomycin to the human mitoribosome. elifesciences.org These studies have revealed that streptomycin binds to the small subunit of the mitoribosome and that its aldehyde group is hydrated to a geminal diol form before binding. elifesciences.orgnih.gov This detailed structural understanding helps to explain the molecular basis of streptomycin-induced ototoxicity and provides a foundation for designing less toxic derivatives. elifesciences.orgnih.gov

It is important to note that under typical laboratory cell culture conditions, the concentrations of streptomycin used are generally considered safe and have minimal impact on mitochondrial function in most cell lines. laboratorynotes.com However, at higher doses or during prolonged exposure, the potential for mitochondrial toxicity increases. laboratorynotes.comquora.com

Direct Binding to Dehydroquinate Synthase (DHQS) and Mechanistic Implications

Recent research has uncovered a novel interaction between streptomycin and dehydroquinate synthase (DHQS), an essential enzyme in the shikimate pathway for the biosynthesis of aromatic amino acids in mycobacteria. nih.govnih.gov Studies have shown that DHQS can directly bind to streptomycin. nih.govnih.gov

This binding presents a non-canonical mechanism of antibiotic susceptibility. nih.gov Interestingly, the binding of streptomycin to DHQS does not inhibit the enzyme's catalytic activity. nih.govnih.gov Computational modeling suggests that streptomycin binds to DHQS at a site distinct from the substrate-binding pocket, thus preserving the enzyme's normal function. nih.govdntb.gov.ua

The implications of this interaction are significant for understanding antimicrobial resistance. Treatment with streptomycin has been found to induce the expression of DHQS. nih.govnih.gov The resulting increase in DHQS levels leads to more of the antibiotic being "hijacked" or sequestered by the enzyme. nih.gov This reduces the amount of free streptomycin available to bind to its primary target, the ribosome, thereby contributing to the bacterium's susceptibility to the drug. nih.gov This mechanism represents a unique cellular strategy where a protein regulates antibiotic susceptibility without being the primary drug target or conferring resistance through mutation. nih.gov

| Protein | Interaction with Streptomycin | Functional Consequence | Reference |

| Dehydroquinate Synthase (DHQS) | Direct binding without inhibiting catalytic activity. | Sequesters streptomycin, reducing its availability to bind to ribosomes, thus influencing susceptibility. | nih.govnih.gov |

Interactions with Proteins via Guanidine (B92328) Groups

The chemical structure of streptomycin contains two guanidine groups which are crucial for its biological activities, including its interactions with various proteins. pharmaceuticalconferences.comresearchgate.net These positively charged groups can participate in hydrogen bonding and electrostatic interactions with negatively charged amino acid residues on protein surfaces. researchgate.netresearchgate.net

This interaction is not a Schiff-base reaction but rather a hydrogen bond transfer. pharmaceuticalconferences.comlongdom.org The binding is often optimal at an alkaline pH. pharmaceuticalconferences.comlongdom.org The ability of streptomycin's guanidine groups to interact with proteins leads to a variety of effects, including the formation of protein aggregates. pharmaceuticalconferences.comresearchgate.net

A notable example of streptomycin's interaction with proteins via its guanidine groups is its effect on prion proteins. pharmaceuticalconferences.comresearchgate.net Prion proteins are responsible for a group of fatal neurodegenerative diseases known as transmissible spongiform encephalopathies (TSEs). longdom.org The pathogenic form of the prion protein (PrPsc) is characterized by a high beta-sheet content and a tendency to aggregate. scholars.direct

Streptomycin has been shown to induce the aggregation and precipitation of PrPsc. pharmaceuticalconferences.comnih.govrsc.org The two guanidine groups on the streptomycin molecule are thought to be the key chemical structures responsible for this interaction. pharmaceuticalconferences.comresearchgate.net They likely form hydrogen bonds with negatively charged amino acids on one or more PrPsc molecules, leading to the formation of multimolecular aggregates. researchgate.netscholars.direct This cross-linking of PrPsc peptides by the relatively small streptomycin molecule results in the formation of flocculated aggregates that can be precipitated by low-speed centrifugation. longdom.orglongdom.org

This aggregation has been utilized to enhance the sensitivity of diagnostic techniques for prion diseases. longdom.orgnih.gov Furthermore, the interaction of streptomycin with PrPsc can alter the electrostatic charges on the protein's surface, which may lead to a reduction in its infectivity. pharmaceuticalconferences.comresearchgate.net This suggests that the structures responsible for infectivity and proteinase K resistance, another hallmark of PrPsc, may be distinct. researchgate.net

| Molecule | Interaction with Streptomycin's Guanidine Groups | Observed Effect | Reference |

| Pathogenic Prion Protein (PrPsc) | Hydrogen bond transfer between guanidine groups and amino acids. | Aggregation and precipitation of PrPsc. | pharmaceuticalconferences.comlongdom.org |

| Electrostatic charge alteration on the protein surface. | Reduced infectivity. | pharmaceuticalconferences.comresearchgate.net |

Mechanisms of Bacterial Resistance to Streptomycin

Ribosomal Target Alterations

Modifications to the structure of the bacterial ribosome are a major cause of streptomycin (B1217042) resistance. These changes prevent or reduce the binding affinity of streptomycin to its target, thereby allowing protein synthesis to proceed unimpeded.

Mutations within the rpsL gene, which encodes the ribosomal protein S12, are a well-established mechanism of high-level streptomycin resistance. plos.orgapsnet.org The S12 protein is a key component of the 30S ribosomal subunit and plays a critical role in the decoding of mRNA. apsnet.orgnih.gov Alterations in the amino acid sequence of this protein can directly interfere with the binding of streptomycin.

Specific point mutations at codons 43 and 88 of the rpsL gene are frequently associated with high-level resistance in various bacterial species, including Mycobacterium tuberculosis and Yersinia pestis. plos.orgnih.gov For instance, a substitution of lysine (B10760008) to arginine at position 43 (K43R) has been shown to confer a high degree of resistance. plos.orgnih.gov These mutations are thought to induce conformational changes in the ribosome that reduce its affinity for streptomycin. mcmaster.ca

| Gene | Codon Change | Amino Acid Substitution | Associated Resistance Level | Bacterial Species Example |

|---|---|---|---|---|

| rpsL | K43R | Lysine → Arginine | High | Mycobacterium tuberculosis, Yersinia pestis plos.org |

| rpsL | K88R | Lysine → Arginine | High | Escherichia coli researchgate.net |

The 16S ribosomal RNA (rRNA), a component of the 30S ribosomal subunit, is the direct binding site for streptomycin. patsnap.com Mutations within the rrs gene, which encodes the 16S rRNA, can lead to streptomycin resistance, typically at low to intermediate levels. plos.org These mutations are often located in highly conserved regions of the 16S rRNA, such as the 530 loop and the 915 region, which are crucial for the binding of streptomycin. nih.govnih.govoup.com

Alterations in these regions can disrupt the secondary structure of the rRNA, thereby hindering the interaction between the antibiotic and its target. nih.govasm.orgresearchgate.net For example, a C to T substitution at position 491 in the rrs gene has been identified in streptomycin-resistant isolates. oup.com The presence of multiple rRNA operons in many bacterial genomes can sometimes mask the effects of a single rrs mutation, but in organisms with a single operon, like Mycobacterium tuberculosis, these mutations are a more direct route to resistance. nih.gov

The gidB gene encodes a methyltransferase that is responsible for the methylation of a specific guanine (B1146940) residue (G527) in the 530 loop of the 16S rRNA. genesilico.pl This modification influences the local structure of the ribosome. Mutations in the gidB gene can lead to a loss of this methylation, resulting in low-level resistance to streptomycin. nih.govgenesilico.plnih.gov

The absence of the methyl group is thought to slightly alter the conformation of the streptomycin-binding pocket, reducing the antibiotic's affinity. genesilico.pl While gidB mutations alone confer a modest level of resistance, they can act synergistically with other resistance mutations, and their high frequency of spontaneous occurrence may facilitate the development of higher-level resistance. nih.govgenesilico.pl A variety of mutations have been identified in the gidB gene of clinical isolates, some of which are newly discovered and may serve as new markers for predicting streptomycin resistance. nih.gov

| Gene | Function | Effect of Mutation on Resistance | Resistance Level |

|---|---|---|---|

| rrs | Encodes 16S ribosomal RNA | Alters streptomycin binding site | Low to Intermediate plos.org |

| gidB | Encodes 16S rRNA methyltransferase | Loss of methylation at G527, altering ribosome structure | Low nih.govnih.gov |

The enzyme pseudouridine (B1679824) synthase RsuA modifies uridine (B1682114) at position 516 (U516) to pseudouridine (Ψ516) within helix 18 of the 16S rRNA. nih.govnih.govmdpi.com This modification is located near the streptomycin-binding site. The presence of RsuA and the resulting Ψ516 modification have been shown to provide a survival advantage to bacteria under streptomycin stress. nih.govnih.gov

It is believed that the pseudouridylation at position 516 influences the structure and folding of helix 18, which in turn affects the binding of streptomycin. nih.govnih.gov The absence of this modification in RsuA knockout strains demonstrates the importance of this specific RNA modification in bacterial tolerance to streptomycin. nih.gov

Enzymatic Inactivation of Streptomycin

Another significant mechanism of streptomycin resistance involves the enzymatic modification of the antibiotic molecule itself. Bacteria can produce enzymes that chemically alter streptomycin, rendering it unable to bind to its ribosomal target.

Aminoglycoside phosphotransferases (APHs) are a family of enzymes that inactivate aminoglycoside antibiotics, including streptomycin, by catalyzing the transfer of a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic. cellmolbiol.orgfrontiersin.org This phosphorylation event prevents the antibiotic from effectively binding to the ribosome. frontiersin.org

Specifically for streptomycin, APH enzymes can phosphorylate the hydroxyl group at position 6 of the streptidine (B14820) ring. cellmolbiol.orgnih.gov The genes encoding these enzymes, such as aph(6)-Ia and aph(6)-Id, can be located on mobile genetic elements like plasmids and transposons, facilitating their spread among bacterial populations. cellmolbiol.org The presence of these enzymes confers resistance to streptomycin. nih.gov

Streptomycin Adenylyltransferase (SMATase)

One of the primary mechanisms of acquired resistance to streptomycin is the enzymatic modification of the antibiotic molecule, rendering it unable to bind to its ribosomal target. Streptomycin adenylyltransferase (SMATase) is a key enzyme in this process. This enzyme catalyzes the transfer of an adenyl group from an ATP molecule to a specific hydroxyl group on the streptomycin molecule in a process known as adenyylation. nih.gov This modification inactivates the antibiotic. nih.gov

The kinetic mechanism of SMATase from a recombinant Escherichia coli has been shown to be ordered and sequential. nih.gov In this mechanism, ATP binds to the enzyme first, followed by the binding of streptomycin. After the adenylylation reaction, pyrophosphate is released, followed by the release of the modified, inactive AMP-streptomycin. nih.gov The expression of SMATase in bacteria can lead to a significant increase in the minimum inhibitory concentration (MIC) of streptomycin, with some protein-expressing cells showing an MIC greater than 256 MCG. nih.gov The presence of the gene encoding SMATase is a clinically significant factor in the emergence of streptomycin-resistant bacterial strains. nih.gov

Table 1: Characteristics of Streptomycin Adenylyltransferase (SMATase) Activity

| Feature | Description |

|---|---|

| Enzyme | Streptomycin Adenylyltransferase (SMATase) |

| Mechanism | Catalyzes the transfer of an adenyl group from ATP to streptomycin (adenylylation), inactivating the antibiotic. nih.gov |

| Kinetic Model | Ordered, sequential mechanism where ATP binds to the enzyme before streptomycin. nih.gov |

| Effect on MIC | Expression can lead to high-level resistance, with MIC values reported to be >256 MCG in expressing cells. nih.gov |

| Clinical Relevance | A significant contributor to clinical resistance against streptomycin. nih.gov |

Efflux and Permeability-Mediated Resistance

Active efflux is a mechanism whereby bacteria use transport proteins, known as efflux pumps, to actively extrude antibiotics from the cell's interior to the external environment. asm.orgresearchgate.net This process is a significant contributor to both intrinsic and acquired multidrug resistance in bacteria. researchgate.netresearchgate.net Several superfamilies of efflux pumps have been identified in bacteria, including the ATP-binding cassette (ABC), major facilitator superfamily (MFS), multidrug and toxic compound extrusion (MATE), resistance-nodulation-division (RND), and small multidrug resistance (SMR) families. researchgate.netnih.gov

In Gram-negative bacteria, the RND family of efflux pumps, such as the AcrAB-TolC system in E. coli, are particularly important for multidrug resistance. asm.orgnih.gov The AcrD pump in E. coli has been identified as an aminoglycoside efflux pump. asm.org The overexpression of these pumps can lead to a clinically relevant increase in the MIC of various antibiotics. dtu.dk The effectiveness of these efflux pumps is often enhanced by the low permeability of the outer membrane in Gram-negative bacteria. asm.org While specific efflux pumps for streptomycin have been identified, their clinical significance can sometimes be masked by the presence of other high-efficiency resistance mechanisms. asm.org

**Table 2: Examples of Genes Associated with Streptomycin Resistance and their Effect on MIC in *E. coli***

| Resistance Gene | Gene Product Function | Impact on MIC |

|---|---|---|

aadA |

Aminoglycoside adenylyltransferase | Can confer low-level resistance, with strains harboring this gene showing MICs of 4 and 8 mg/L. dtu.dk |

strA / strB |

Aminoglycoside phosphotransferases | Associated with streptomycin resistance. dtu.dk |

rpsL mutation |

Alteration of ribosomal protein S12 | Can lead to high-level resistance with MIC >1024 ug/ml. plos.org |

Non-Canonical Resistance Mechanisms

Beyond the classical resistance mechanisms of enzymatic modification, target mutation, and efflux, bacteria have evolved non-canonical strategies to counteract the effects of antibiotics. One such novel mechanism is "antibiotic hijacking," where a cellular protein directly binds to the antibiotic, sequestering it away from its intended target. An example of this is the interaction between streptomycin and Dehydroquinate Synthase (DHQS). nih.govnih.gov

Research in Mycobacterium bovis BCG has shown that DHQS, an enzyme involved in the shikimate pathway for the biosynthesis of aromatic amino acids, can directly bind to streptomycin. nih.govnih.gov This binding is specific and occurs with a dissociation constant (Kd) of 0.75 ± 0.14 μM and a binding stoichiometry of 1:1. nih.gov Crucially, DHQS binds to streptomycin without its own catalytic activity being inhibited, allowing it to continue its essential function in the cell. nih.govnih.gov By sequestering streptomycin, DHQS reduces the amount of free antibiotic available to bind to its primary target, the 30S ribosome. nih.gov Overexpression of the aroB gene, which encodes DHQS, in M. bovis BCG resulted in a 4-fold increase in the MIC of streptomycin. frontiersin.org This hijacking mechanism represents a form of intrinsic resistance where the bacterium utilizes one of its own proteins to neutralize an antibiotic threat without modifying or destroying the drug. nih.govnih.gov

Table 3: Interaction between Dehydroquinate Synthase (DHQS) and Streptomycin

| Parameter | Value/Description |

|---|---|

| Protein | Dehydroquinate Synthase (DHQS) |

| Binding Affinity (Kd) | 0.75 ± 0.14 μM nih.gov |

| Binding Stoichiometry | 1:1 nih.gov |

Effect of aroB Overexpression |

4-fold increase in streptomycin MIC in Mycobacterium bovis BCG. frontiersin.org |

| Mechanism | DHQS directly binds to and sequesters streptomycin, preventing it from reaching the ribosome. nih.govnih.gov |

Phenotypic Tolerance and Persistence

Phenotypic tolerance and persistence describe the ability of a subpopulation of genetically susceptible bacteria to survive lethal concentrations of antibiotics. nih.govnih.gov These "persister" cells are not resistant mutants; they are phenotypic variants that are in a transiently non-growing or slow-growing state, which makes them less susceptible to antibiotics that target active cellular processes. asm.orgfrontierspartnerships.org When the antibiotic is removed, these persister cells can resume growth and repopulate, leading to recurrent infections. frontierspartnerships.org

The formation of persister cells is a widespread phenomenon observed in many bacterial species, including in response to streptomycin. nih.govnih.gov The frequency of persister cell formation is often dependent on the growth phase of the bacterial population, with a higher proportion of persisters typically found in the stationary phase compared to the exponential phase. nih.govfrontierspartnerships.org For example, a survey of bacterial persistence found a median of 0.07% persisters in the exponential phase, which increased to 2% in the stationary phase. nih.gov The presence of persister cells can lead to biphasic killing curves, where an initial rapid killing of the susceptible population is followed by a much slower decline in the number of tolerant persister cells. nih.gov

Table 4: Persister Cell Fractions in Bacterial Populations

| Growth Phase | Median Percentage of Persister Cells |

|---|---|

| Exponential Phase | 0.07% nih.gov |

| Stationary Phase | 2% nih.gov |

Horizontal Gene Transfer of Resistance Determinants

The dissemination of streptomycin resistance among bacterial populations is significantly driven by horizontal gene transfer (HGT), a process that allows for the movement of genetic material between different bacteria. nih.gov This mechanism is a primary contributor to the evolution and global spread of antibiotic resistance. nih.gov Key genetic determinants of streptomycin resistance, the strA and strB genes, are frequently located on mobile genetic elements, which facilitates their transfer across diverse bacterial species and ecological niches. researchgate.netoup.com

These mobile elements include conjugative plasmids and transposons. researchgate.netoup.com In bacteria isolated from plant environments, the strA-strB genes are commonly found on the Tn3-type transposon Tn5393, which is typically carried on large conjugative plasmids. nih.govoup.com Conversely, in bacterial isolates from humans and animals, these genes are often located on small, broad-host-range, non-conjugative plasmids, such as RSF1010. nih.govoup.comoup.com The presence of strA-strB on such varied and mobile platforms enables their transfer between bacteria in agricultural, clinical, and environmental settings, suggesting that inter-ecosystem gene transfer events have occurred. nih.gov The wide distribution of these genes, even with diminished use of streptomycin in clinical and agricultural practices, implies that factors beyond direct antibiotic selection contribute to their persistence and maintenance in bacterial populations. nih.gov

Distribution of strA and strB1 Genes

The linked strA-strB genes, which encode for streptomycin-inactivating enzymes, are globally distributed among a wide array of Gram-negative bacteria. nih.gov These genes encode two distinct phosphotransferase enzymes: aminoglycoside-3"-phosphotransferase (StrA) and aminoglycoside-6-phosphotransferase (StrB). nih.govasm.org The tandem pair, often referred to as the strA-strB gene cassette, has been identified in at least 17 genera of Gram-negative bacteria, conferring resistance to streptomycin. nih.govasm.org Their prevalence spans diverse ecosystems, including bacteria isolated from plants, animals, humans, and various environmental samples. nih.govkoreascience.kr

The distribution of these genes is notable in both pathogenic and commensal bacteria. nih.gov In agricultural contexts, the strA-strB gene pair is a common determinant of resistance in plant pathogens. For instance, it has been identified in streptomycin-resistant strains of Pseudomonas syringae pv. actinidiae, the causative agent of kiwifruit canker, in both Japan and Korea. nih.govkoreascience.kr Similarly, these genes are the most common resistance mechanism in isolates of Erwinia amylovora, the bacterium responsible for fire blight, in regions like Michigan and New York. nih.govkoreascience.kr

In isolates from humans and animals, the strA-strB genes are frequently detected. nih.govoup.com Studies on Escherichia coli from domestic animals have shown that the strA-strB genes are a major factor in streptomycin resistance, typically conferring a higher level of resistance compared to other determinants like the aadA gene cassettes. oup.com The genes have also been found in human pathogens; for example, a transposon sequence related to Tn5393 carrying strA-strB was discovered on a multi-drug resistance plasmid in the opportunistic human pathogen Corynebacterium striatum. oup.com

Research into soil microbiomes has also revealed the presence and transfer of these genes. In studies of Streptomyces species recovered from soil, the prevalence of the strA gene was significantly higher in soil that had been treated with streptomycin. oup.com Evidence of horizontal gene transfer was observed in isolates of Streptomyces platensis, which had acquired a streptomycin resistance gene homologous to that found in Streptomyces griseus. oup.com

The following table summarizes the distribution of the strA and strB genes across various bacterial species and environments.

| Bacterial Species/Genera | Isolation Source/Environment | Genetic Element(s) | Observed Prevalence/Notes |

| Pseudomonas syringae pv. actinidiae | Kiwifruit Plants (Korea, Japan) | Tandem gene pair (strA-strB) | Identified as the determinant for resistance in strains isolated between 2013 and 2014 in Korea. nih.govkoreascience.kr |

| Erwinia amylovora | Apple Orchards (USA) | Transposon Tn5393 on conjugative plasmids | The most common resistance determinant in isolates from Michigan and New York. nih.govkoreascience.kr |

| Escherichia coli | Domestic Animals (Norway) | strA-strB gene pair | A major cause of resistance, mediating substantially higher MICs than aadA gene cassettes. oup.com |

| Pseudomonas marginalis | Plant Epiphyte | strA-strB gene pair | Considered a potential source for the horizontal transfer of resistance to P. syringae. nih.gov |

| Streptomyces platensis | Soil | Homologous strA gene | Evidence of HGT, with isolates acquiring a resistance gene similar to that in S. griseus. oup.com |

| Corynebacterium striatum | Human Clinical Isolate | Tn5393-related sequence on plasmid pTP10 | Demonstrates the transfer of these resistance genes into Gram-positive human pathogens. oup.com |

| Various Gram-negative bacteria | Humans, Animals | Non-conjugative plasmids (e.g., RSF1010) | Genes are often linked with sulfonamide resistance genes. nih.gov |

Biosynthesis and Production of Streptomycin

Producer Organism: Streptomyces griseus

Streptomycin (B1217042) is a secondary metabolite produced by the Gram-positive, filamentous bacterium Streptomyces griseus. wikipedia.orgvedantu.com Commonly found in soil, this actinobacterium is renowned for its capacity to synthesize a wide array of antibiotics and other commercially significant bioactive compounds. wikipedia.orgvedantu.com The discovery of Streptomycin from a strain of S. griseus in 1943 was a landmark achievement, as it was the first antibiotic identified from a bacterium and the first effective treatment against tuberculosis. wikipedia.org Strains of S. griseus are now known to produce 32 different structural types of bioactive compounds. vedantu.com The organism's genome has a high GC content, and it typically grows best in alkaline pH conditions. vedantu.com

Genetic Basis of Biosynthesis

The synthesis of Streptomycin is a complex, multi-step process governed by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). The regulation of this cluster is tightly controlled to coordinate antibiotic production with the organism's growth and self-preservation.

The genetic blueprint for Streptomycin production in S. griseus is encoded within a large, clustered group of over 25 genes. asm.orgnih.gov These genes are responsible for the synthesis of the three distinct components of the Streptomycin molecule (streptidine, streptose (B1236354), and N-methyl-L-glucosamine) and their subsequent assembly. uniprot.org Key genes within this cluster have been identified and their functions characterized. oup.comnih.gov

For instance, strB codes for an aminocyclitol amidinotransferase, an enzyme involved in the biosynthesis pathway. oup.comnih.gov The strD gene is believed to code for a hexose (B10828440) nucleotidylating enzyme. oup.comnih.gov Another critical gene, strR, does not directly participate in the synthesis but functions as a regulatory gene, controlling the expression of other biosynthetic genes. oup.comnih.gov The physical arrangement of these genes on the chromosome allows for coordinated regulation of the entire pathway.

Table 1: Key Genes in the Streptomycin Biosynthetic Cluster

| Gene | Encoded Protein/Function | Role in Biosynthesis |

| strB | Aminocyclitol amidinotransferase | Catalyzes a key step in the formation of the streptidine (B14820) moiety. oup.comnih.gov |

| strD | Putative hexose nucleotidylating enzyme | Involved in the synthesis of the streptose sugar component. oup.comnih.gov |

| strR | Putative regulatory protein | Acts as a pathway-specific transcriptional activator, controlling the expression of other str genes. oup.comnih.govnih.gov |

| aphD (strA) | Streptomycin 6-phosphotransferase | Provides self-resistance by inactivating the antibiotic. oup.comnih.gov |

The expression of the Streptomycin biosynthetic gene cluster is managed by a sophisticated regulatory cascade. nih.gov A key signaling molecule, A-factor, triggers the entire process at a specific point in the bacterial life cycle. oup.comfrontiersin.org The accumulation of A-factor induces the transcription of strR. nih.gov

The StrR protein is the pathway-specific transcriptional activator for the entire Streptomycin gene cluster. nih.gov It binds to the promoter regions of other biosynthetic genes, including strB, switching on their transcription. oup.com Research has shown that nine transcriptional units within the cluster are dependent on StrR, highlighting its central role as the master switch for Streptomycin production. nih.gov This regulatory mechanism ensures that the antibiotic is produced in a coordinated manner during the appropriate growth phase.

To avoid self-destruction, S. griseus must possess a mechanism to protect itself from the Streptomycin it produces. This self-resistance is intrinsically linked to the biosynthesis process at the genetic level. The primary resistance gene, aphD (also known as strA), is located within the biosynthetic gene cluster itself. oup.comnih.gov This gene encodes an enzyme, streptomycin 6-phosphotransferase, which inactivates Streptomycin through phosphorylation. nih.govnih.gov

The transcription of the aphD resistance gene is co-regulated with the biosynthetic genes. oup.com It is transcribed from two different promoters, one of which is located inside the strR regulatory gene. oup.comnih.gov Late-phase transcripts cover both the aphD resistance gene and the strR regulatory gene. oup.comnih.gov This genetic linkage ensures that the resistance mechanism is activated concurrently with antibiotic production, providing an efficient self-protection strategy for the organism. nih.gov

Bioprocesses and Production Methods

The commercial production of Streptomycin relies on large-scale fermentation of S. griseus under carefully controlled environmental conditions to maximize yield.

Streptomycin is produced industrially using a submerged culture method under highly aerobic conditions. google.comcsjmu.ac.in The fermentation process is typically carried out in large bioreactors over a period of 5 to 7 days at a temperature of 25-30°C and a pH between 7.0 and 8.0. csjmu.ac.inslideshare.netramauniversity.ac.in The process can be divided into three distinct phases. slideshare.netramauniversity.ac.inslideshare.net

Phase 1 (Growth Phase): This initial phase, lasting approximately 24 to 48 hours, is characterized by the rapid growth of S. griseus and the production of mycelial biomass. csjmu.ac.inslideshare.net During this stage, there is very little production of Streptomycin. slideshare.netramauniversity.ac.in The organism utilizes carbon nutrients from the medium, and its proteolytic activity releases ammonia (B1221849), causing the pH to rise. csjmu.ac.inslideshare.net

Phase 2 (Production Phase): In the second phase, mycelial growth slows, and the production of Streptomycin begins at a high rate. csjmu.ac.inslideshare.net This phase can last from 24 hours up to 6 or 7 days. slideshare.net Glucose and ammonia are consumed, and the pH remains relatively constant, typically in the range of 7.6 to 8.0. slideshare.netslideshare.net High aeration and agitation are crucial during this phase to meet the high oxygen demand. slideshare.netramauniversity.ac.in

Phase 3 (Cessation and Lysis): The final phase occurs when carbohydrates in the medium are depleted. slideshare.netramauniversity.ac.in Streptomycin production ceases, and the bacterial cells begin to lyse, or break down. slideshare.netramauniversity.ac.inslideshare.net This cell lysis releases ammonia, which can cause the pH to rise again. slideshare.netslideshare.net The fermentation broth is typically harvested before significant cell lysis occurs. slideshare.net

Following fermentation, the mycelium is filtered from the broth, and the Streptomycin is recovered and purified through processes such as ion-exchange chromatography and precipitation. slideshare.netramauniversity.ac.inslideshare.net

Table 2: Typical Aerobic Fermentation Parameters for Streptomycin Production

| Parameter | Optimal Range/Value | Phase of Importance |

| Organism | Streptomyces griseus | All Phases |

| Temperature | 25-30°C | All Phases |

| pH | 7.0 - 8.0 (optimally 7.6-8.0 for production) | All Phases (especially Phase 2) |

| Duration | 5 - 7 days | Total Process |

| Aeration | High | Phase 2 |

| Agitation | High | Phase 2 |

Purification Techniques

Following the fermentation process by Streptomyces griseus, the isolation and purification of streptomycin from the complex fermentation broth is a critical multi-step process to yield a high-purity final product. google.comgoogle.com The primary goal is to separate the streptomycin molecule from mycelia, residual media components, proteins, and other metabolites. scribd.comcsjmu.ac.in A combination of physical and chemical methods, prominently featuring chromatography, precipitation, and crystallization, are employed. slideshare.netmicrobiologynotes.org

Ion-exchange chromatography is a cornerstone of industrial streptomycin purification. google.com The fermentation broth is typically first acidified and filtered to remove the mycelial biomass. csjmu.ac.inslideshare.net The clarified broth is then passed through a column containing a weakly acidic cation exchange resin, such as those of the methacrylate/styrene/divinylbenzene type. google.comcsjmu.ac.in Streptomycin, being a strong base, adsorbs onto the resin. google.com Impurities are washed away, and the purified streptomycin is subsequently eluted from the resin using a moderately concentrated mineral acid, such as hydrochloric acid or sulfuric acid. csjmu.ac.inchemicalbook.comslideshare.net

Solvent precipitation is another key technique. After elution from the chromatography column, the streptomycin-rich solution is often concentrated under vacuum. chemicalbook.combiologyreader.com The addition of a non-solvent, such as acetone, to a methanolic solution of streptomycin causes the antibiotic to precipitate, leaving more soluble impurities behind in the solvent phase. csjmu.ac.inslideshare.netbiologyreader.com This precipitation step can be repeated to enhance purity. csjmu.ac.in

Further purification can be achieved through crystallization. Methods have been developed to obtain crystalline forms of streptomycin salts, such as streptomycin sesquisulfate, which exhibit high purity and low coloration. google.com This process can involve dissolving a partially purified streptomycin salt in an organic solvent and then inducing crystallization by adding an aqueous solution of a specific salt, like guanidine (B92328) sulfate (B86663). google.com

The table below summarizes the common techniques used in the purification of streptomycin.

| Purification Technique | Principle of Operation | Reagents/Materials Used | Purpose |

| Filtration | Physical separation of solid mycelia from the liquid fermentation broth. | Rotary vacuum filters. scribd.com | Removal of bacterial cells and large particulates. |

| Adsorption | Adhesion of streptomycin molecules from the broth onto a solid surface. | Activated carbon; Cation exchange resins (e.g., Amberlite IRC-50). google.commicrobiologynotes.org | Initial capture and concentration of streptomycin from the clarified broth. |

| Ion-Exchange Chromatography | Reversible exchange of ions between the streptomycin molecule and the solid resin based on charge. | Weakly acidic cation exchange resins. google.com Eluents: Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄). csjmu.ac.inchemicalbook.com | High-resolution separation of streptomycin from charged and uncharged impurities. |

| Solvent Precipitation | Altering solvent composition to decrease the solubility of streptomycin, causing it to precipitate out of the solution. | Methanol (B129727) (solvent), Acetone (anti-solvent). csjmu.ac.inslideshare.netbiologyreader.com | Concentration and purification of streptomycin from soluble impurities. |

| Crystallization | Formation of a highly ordered solid crystalline structure from a solution. | Organic solvents, Aqueous salt solutions (e.g., guanidine sulfate). google.com | To obtain a final product of very high purity and stable form. |

Chemical Synthesis Approaches

While the industrial production of streptomycin relies exclusively on biosynthesis through fermentation, the total chemical synthesis of this complex molecule has been a significant challenge and achievement in organic chemistry. google.comchemicalbook.com The structural complexity of streptomycin, which comprises three distinct carbohydrate-derived units (streptidine, streptose, and N-methyl-L-glucosamine) linked by glycosidic bonds and featuring numerous stereocenters, makes its complete chemical synthesis a formidable task. google.com

The total synthesis of streptomycin was first reported in the 1970s. nih.gov These synthetic routes are typically lengthy, multi-step processes requiring sophisticated strategies for stereocontrol and the formation of the crucial glycosidic linkages between the three subunits. The synthesis often involves the separate, stereoselective synthesis of each of the three core components, which are then meticulously coupled together.

Key challenges in the chemical synthesis of streptomycin include:

Stereoselective Synthesis of Subunits: Each of the three components (streptidine, streptose, and N-methyl-L-glucosamine) contains multiple chiral centers that must be established with the correct relative and absolute stereochemistry.

Glycosidic Bond Formation: Creating the glycosidic linkages between the subunits in a stereocontrolled manner is a significant hurdle. The anomeric configuration of these linkages is critical for the biological activity of the antibiotic.

Protecting Group Strategy: A complex and robust protecting group strategy is necessary to mask the numerous reactive functional groups (hydroxyl, amino, and guanidino groups) on the subunits, allowing for selective reactions at specific positions. The subsequent removal of these protecting groups at the end of the synthesis without compromising the integrity of the molecule is also challenging.

Analytical Research Methodologies for Streptomycin Hydrochloride

Chromatographic Techniques

Chromatography, a powerful separation science, plays a central role in the analysis of streptomycin (B1217042) hydrochloride. Its ability to separate the analyte from impurities and matrix components makes it an indispensable tool.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of streptomycin. jpmsonline.comscispace.com Due to the highly polar nature of streptomycin, retaining it on conventional reversed-phase columns can be challenging. mtc-usa.commtc-usa.com Consequently, various HPLC methods, including reversed-phase with specific mobile phase compositions and alternative column chemistries, have been developed to achieve effective separation and quantification. mtc-usa.commtc-usa.com

A common approach involves the use of C18 columns with an aqueous-organic mobile phase. idosi.org The pH of the mobile phase is a critical parameter, with acidic conditions often being employed. jpmsonline.com For instance, a mobile phase consisting of a mixture of monopotassium phosphate (B84403) buffer and acetonitrile (B52724) at a pH of 3 has been utilized. ijsred.com Detection is typically carried out using a UV-Vis detector at wavelengths ranging from 205 nm to 260 nm. jpmsonline.commtc-usa.com

The performance of HPLC methods for streptomycin analysis is characterized by several key parameters, which are summarized in the table below.

| Parameter | Value | Reference |

|---|---|---|

| Column | Agilent Eclipse plus C18 (5µm 4.6x250mm) | ijsred.com |

| Mobile Phase | Monopotassium phosphate buffer and Acetonitrile (55:45) | ijsred.com |

| Flow Rate | 1.0 mL/min | mtc-usa.comijsred.com |

| Detection Wavelength | 224 nm | ijsred.com |

| Retention Time | 1.870 min | ijsred.com |

| Linearity Range | 0.5-0.8 µg/mL | ijsred.com |

| Limit of Detection (LOD) | 0.083 µg/mL | ijsred.com |

| Limit of Quantification (LOQ) | 0.28 µg/mL | ijsred.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity for the analysis of streptomycin, making it particularly suitable for complex matrices like food products and biological fluids. researchgate.netsciex.com This technique couples the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry.

For the analysis of streptomycin in honey, a method utilizing a Hydrophilic Interaction Chromatography (HILIC) column has been developed. waters.com The use of a HILIC column provides good retention and peak shape for this polar analyte. waters.com Sample preparation often involves solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. waters.com Detection is achieved using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode, monitoring multiple reaction monitoring (MRM) transitions for quantification and confirmation. researchgate.netwaters.com

A summary of typical LC-MS/MS parameters for streptomycin analysis is presented below.

| Parameter | Value/Condition | Reference |

|---|---|---|

| Chromatographic Mode | Hydrophilic Interaction Chromatography (HILIC) | researchgate.netwaters.com |

| Ionization Mode | Positive Electrospray Ionization (ESI) | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Linear Range (in apples) | 1.0-20 µg/kg | researchgate.net |

| Limit of Quantification (LOQ) (in apples) | 2 µg/kg | researchgate.net |

| Recovery (in apples) | 101-105% | researchgate.net |

Spectroscopic and Spectrophotometric Approaches

Spectroscopic and spectrophotometric methods provide alternative and often simpler and more rapid approaches for the quantification of streptomycin hydrochloride. These techniques are based on the interaction of the molecule with electromagnetic radiation.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a straightforward and cost-effective method for the determination of streptomycin. nih.gov The principle of this method relies on the absorption of UV or visible light by the analyte or a colored product derived from it. Streptomycin itself has absorption maxima in the UV region. farmaciajournal.com

To enhance sensitivity and selectivity, various derivatization reactions are employed to produce colored complexes that can be measured in the visible region. For instance, streptomycin can react with reagents like methyl red in an alkaline medium to form a stable ion-association complex that can be extracted with chloroform (B151607) and measured spectrophotometrically. eurasianjournals.com The absorbance of the resulting colored complex is proportional to the concentration of streptomycin.

The table below outlines the key findings of a UV-Visible spectrophotometric method for streptomycin.

| Parameter | Value | Reference |

|---|---|---|

| Reagent | Methyl red | eurasianjournals.com |

| pH | 8.5 | eurasianjournals.com |

| Extraction Solvent | Chloroform | eurasianjournals.com |

| λmax | 490 nm | eurasianjournals.com |

| Linearity Range | 18-75 µg/mL | eurasianjournals.com |

| Limit of Detection (LOD) | 13 µg/mL | eurasianjournals.com |

Kinetic Spectrophotometry

Kinetic spectrophotometry offers a dynamic approach to the analysis of streptomycin. This method is based on measuring the rate of a chemical reaction involving the drug. researchgate.net The rate of the reaction is directly proportional to the concentration of the analyte under controlled conditions.

One such method involves the oxidation of streptomycin with a mixture of potassium iodide and potassium iodate, which results in the formation of a yellow-colored product. researchgate.net The rate of formation of this product can be monitored spectrophotometrically. Two approaches can be used for quantification: the initial rate method and the fixed-time absorbance difference method. researchgate.net

The following table summarizes the key parameters of a kinetic spectrophotometric method for streptomycin analysis.

| Parameter | Value | Reference |

|---|---|---|

| Reaction Principle | Oxidation with Potassium Iodide and Potassium Iodate | researchgate.net |

| Beer's Law Range | 4 µg/mL - 72 µg/mL | researchgate.net |

| Linear Regression Equation (Initial Rate) | Rate (υ) = -1.026 × 10⁻⁶ + 5.93 × 10⁻⁴ C | researchgate.net |

| Linear Regression Equation (Fixed Time) | ΔA = -1.63 × 10⁻³ + 8.0 × 10⁻³ C | researchgate.net |

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformation of chiral molecules, including proteins and other biomolecules. researchgate.netmedwinpublishers.com It measures the differential absorption of left and right circularly polarized light. While direct conformational studies of streptomycin hydrochloride using CD spectroscopy are not extensively detailed in the provided context, the technique's application to understanding the conformational changes of proteins that interact with streptomycin provides insight into its potential utility.

For example, the equilibrium denaturation of streptomycin adenylyltransferase has been studied using CD spectroscopy in the presence of guanidine (B92328) hydrochloride. nih.gov The far-UV CD spectra can reveal changes in the secondary structure of the protein upon interaction with denaturants. nih.gov Such studies are crucial for understanding the structure-activity relationships of enzymes that modify streptomycin. The principles of CD spectroscopy can be applied to investigate the conformational aspects of streptomycin hydrochloride itself, particularly its interactions with biological targets.

Fluorescence-Based Methods (e.g., Fluorescence Polarization Immunoassay)

Fluorescence Polarization Immunoassay (FPIA) is a homogeneous competitive immunoassay technique utilized for the rapid and quantitative analysis of streptomycin. The principle of FPIA is based on the competition between unlabeled streptomycin in a sample and a known concentration of fluorescein-labeled streptomycin (tracer) for a limited number of specific antibody binding sites. The degree of polarization of the emitted fluorescent light is measured. When the tracer binds to the larger antibody molecule, its rotation in solution is slowed, resulting in a higher polarization value. Conversely, the smaller, unbound tracer rotates more rapidly, leading to lower polarization. Therefore, the fluorescence polarization is inversely proportional to the concentration of streptomycin in the sample.

This technique has been successfully extended to the assay of streptomycin, providing a method that eliminates potential fluorescent interferences due to its specific instrument design. nih.gov In a typical FPIA for streptomycin, the tracer, sample, and diluted antiserum specific for streptomycin are combined, and the polarization of the tracer's fluorescence is measured. nih.gov

Research has demonstrated the reliability of FPIA for monitoring streptomycin. Comparative studies against conventional bioassays using Bacillus subtilis have shown good correlation. For instance, a linear regression analysis comparing FPIA with a bioassay for 39 clinical specimens yielded a correlation coefficient of 0.885. nih.gov The precision of the FPIA method is also notable, with reported within-run and between-run coefficients of variation of 4% and 5%, respectively. nih.gov

The FPIA method has been optimized for detecting streptomycin in various matrices, including environmental water samples. This makes it a valuable tool for monitoring antibiotic contamination. publichealthtoxicology.com The analytical performance of an optimized FPIA for streptomycin in water is detailed in the table below.

| Parameter | Value |

| Detection Limit | 0.03 µg/mL |

| Linear Range | 0.1 - 3.4 µg/mL |

Electrochemical and Immunological Methods

Modified Screen-Printed Electrodes

Electrochemical methods employing modified screen-printed electrodes (SPEs) offer a sensitive and rapid approach for the determination of streptomycin hydrochloride. These sensors are based on the principle of modifying the electrode surface to catalyze the electrochemical oxidation of streptomycin, thereby enhancing the detection signal. Various materials have been used for modification, leading to sensors with high sensitivity and low detection limits.

One approach involves the fabrication of a bifunctional modified SPE using oracet blue, silver nanoparticles, and graphene oxide (OB/SNPs/GO/SPE). nih.gov This modified electrode acts as a catalyst for the electrooxidation of streptomycin, allowing for its determination even in the presence of other antibiotics like oxytetracycline. nih.gov The sensor demonstrates a wide linear dynamic range and a very low detection limit. nih.gov

Another strategy utilizes gold screen-printed electrodes (Au-SPE) functionalized with molecularly imprinted conjugated polymers. maastrichtuniversity.nl This method involves creating specific binding sites for streptomycin on the electrode surface through electropolymerization of a custom monomer. maastrichtuniversity.nl The sensor's response to different streptomycin concentrations is then measured using techniques like Differential Pulse Voltammetry (DPV), achieving ultra-sensitive detection. maastrichtuniversity.nl

Ruthenium dioxide (RuO2) modified graphite-epoxy composite electrodes have also been investigated for the electrocatalytic detection of streptomycin. These electrodes provide stable and reproducible catalytic oxidation currents at low potentials, enabling rapid quantification at the micromolar level. nih.gov

The performance characteristics of various modified screen-printed electrodes for streptomycin detection are summarized below.

| Electrode Modification | Linear Dynamic Range(s) | Detection Limit | Reference |

| Oracet-Blue/Silver-Nanoparticle/Graphene-Oxide (OB/SNPs/GO/SPE) | 0.4 to 240.0 nM & 240.0 to 720.0 nM | 0.17 nM | nih.govresearchgate.net |

| Molecularly Imprinted Conjugated Polymer on Au-SPE | 10⁻¹³ M to 10⁻⁹ M | 0.190 ± 0.005 pM | maastrichtuniversity.nl |

| Ruthenium Dioxide (RuO2) Graphite-Epoxy Composite | 1.5 x 10⁻⁶ - 2.5 x 10⁻⁴ M | 1.5 µM | nih.gov |

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological method for the quantitative detection of streptomycin in various samples. The most common format for streptomycin analysis is the competitive ELISA (cELISA). antibodies.comsapphirebioscience.com In this assay, streptomycin present in the sample competes with a fixed amount of streptomycin coated on a microtiter plate for binding to a limited amount of specific anti-streptomycin antibody. antibodies.com A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is then added. The subsequent addition of a substrate results in a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of streptomycin in the sample; a lower absorbance value indicates a higher concentration of the antibiotic. antibodies.comringbio.com

ELISA kits for streptomycin are commercially available and are designed for the analysis of diverse matrices including milk, milk powder, honey, meat (beef, chicken, pork), kidney, liver, serum, urine, feed, and cell culture supernatants. antibodies.comsapphirebioscience.comringbio.comcreative-diagnostics.com These assays are known for their high sensitivity, specificity, and relatively rapid turnaround time, often providing results within 60 to 90 minutes. ringbio.comicsb-2005.org

The performance of these kits is characterized by several key parameters. For example, one commercially available kit reports a half-maximum inhibition concentration (IC50) of 2.00 ng/mL and a limit of detection (LOD) of 0.24 ng/mL. creative-diagnostics.com The cross-reactivity with other similar aminoglycoside antibiotics is generally low, with the notable exception of dihydrostreptomycin, which can show high cross-reactivity. creative-diagnostics.com

The table below summarizes the typical performance characteristics of a streptomycin ELISA kit.

| Parameter | Typical Value/Range |

| Assay Principle | Competitive ELISA |

| Assay Time | 10 - 60 minutes |

| Sensitivity | 0.1 - 0.2 ppb (ng/mL) |

| Recovery | 70% - 120% |

| Applicable Samples | Milk, Honey, Meat, Urine, Serum, Feed, Cell Culture |

Chemiluminescence

Chemiluminescence-based methods provide a novel and sensitive approach for the determination of streptomycin hydrochloride. One such method is based on the significant enhancement of the weak chemiluminescence signal produced by the reaction of N-bromosuccinimide and eosin (B541160) in an alkaline medium when streptomycin is present. nih.gov This flow injection analysis (FI-CL) method is simple, rapid, and does not require expensive instrumentation. nih.gov

The intensity of the chemiluminescence is directly proportional to the concentration of streptomycin, allowing for its quantification over a specific range. Research has established a determination range of 8.0×10⁻⁹ g/mL to 1.0×10⁻⁶ g/mL, with a detection limit of 2.25×10⁻⁹ g/mL. nih.gov The method has demonstrated good precision, with a relative standard deviation of 1.95% for the determination of 2.0×10⁻⁷ g/mL streptomycin in multiple replicates. nih.gov

This technique has been successfully applied to the analysis of streptomycin in pharmaceutical preparations and for pharmacokinetic studies in biological samples, with results showing no significant difference when compared to High-Performance Liquid Chromatography (HPLC). nih.gov

| Parameter | Value |

| Determination Range | 8.0×10⁻⁹ - 1.0×10⁻⁶ g/mL |

| Detection Limit | 2.25×10⁻⁹ g/mL |

| Relative Standard Deviation | 1.95% (at 2.0×10⁻⁷ g/mL) |

Molecular Biology Techniques for Genetic Analysis

S1 Mapping and Northern Blotting for Transcriptional Activity

S1 mapping and Northern blotting are fundamental techniques used to analyze the transcriptional activity of genes, including those involved in the biosynthesis of streptomycin. These methods allow researchers to identify transcriptional start sites, determine transcript size, and quantify the abundance of specific messenger RNA (mRNA) molecules.

S1 nuclease mapping is a high-resolution technique used to pinpoint the 5' end of a transcript. nih.gov The method involves hybridizing a specific, end-labeled single-stranded DNA probe to an RNA sample. The S1 nuclease, an enzyme that specifically degrades single-stranded nucleic acids, is then used to digest any unhybridized regions of the DNA probe and the RNA. youtube.comnih.govyoutube.com The protected DNA fragment, which corresponds to the length of the mRNA from the labeled end of the probe to the transcription start site, is then analyzed by gel electrophoresis. This technique has been instrumental in studying the regulation of streptomycin biosynthesis genes in organisms like Streptomyces griseus. For instance, low-resolution S1 mapping has been used to demonstrate the transcriptional dependence of genes like strU, stsC, and stsB on the pathway-specific transcriptional activator, StrR. nih.gov

Northern blotting provides information on the size and relative abundance of a specific RNA transcript within a complex sample. The process involves separating RNA molecules by size using gel electrophoresis, transferring them to a solid membrane, and then hybridizing the membrane with a labeled probe complementary to the gene of interest. This technique can be used to monitor the expression levels of streptomycin resistance genes or biosynthesis genes under different conditions, providing insights into the regulatory networks that control its production.

RNase Footprinting

RNase footprinting is a high-resolution biochemical method used to identify the specific binding site of a ligand, such as streptomycin hydrochloride, on an RNA molecule. The principle behind this technique is that the binding of a molecule to RNA protects the RNA backbone at the binding site from cleavage by ribonucleases (RNases).

In a typical RNase footprinting experiment, an RNA molecule of interest, such as the 16S ribosomal RNA (rRNA), is first labeled at one end. The labeled RNA is then incubated with the ligand (streptomycin) at various concentrations. Subsequently, the RNA-ligand complexes are subjected to limited digestion by an RNase, which cleaves the RNA at accessible positions. The resulting RNA fragments are separated by size using high-resolution gel electrophoresis.

The region where streptomycin binds will be protected from cleavage, resulting in a "footprint"—a gap in the ladder of RNA fragments on the gel compared to a control sample without the antibiotic. By analyzing the position of this gap, researchers can precisely map the nucleotides that constitute the binding pocket for streptomycin on the 16S rRNA. Chemical footprinting experiments were foundational in demonstrating that aminoglycoside antibiotics bind primarily to rRNA. asm.orgnih.gov These findings are consistently corroborated by more direct structural methods like X-ray crystallography and cryo-EM, which have visualized streptomycin's interaction with the decoding center of the 16S rRNA. nih.gov

Structural Biology Methods

Cryo-Electron Microscopy (Cryo-EM) for Ribosome-Antibiotic Complexes

Cryo-electron microscopy (cryo-EM) has become a powerful tool for determining the high-resolution structures of large and dynamic macromolecular assemblies, such as the ribosome in complex with antibiotics like streptomycin. nih.govharvard.edu This technique is particularly advantageous for studying ribosomes, as it does not require crystallization and can capture the complex in various functional states. harvard.eduresearchgate.net

In single-particle cryo-EM, purified ribosome-streptomycin complexes are rapidly frozen in a thin layer of vitreous ice, preserving their native structure. wiley.com A transmission electron microscope is then used to acquire thousands of two-dimensional images of the randomly oriented particles. youtube.com These images are computationally classified, aligned, and averaged to reconstruct a three-dimensional density map of the complex. researchgate.netresearchgate.net

Recent advancements have enabled cryo-EM to yield structures of ribosome-antibiotic complexes at near-atomic resolutions, often between 1.6 to 2.2 Å. nih.gov These high-resolution maps allow for the precise modeling of the antibiotic within its binding site, revealing detailed interactions with ribosomal RNA and proteins. nih.govrcsb.org Cryo-EM studies have provided critical insights into how streptomycin binding induces conformational changes in the ribosome, offering a deeper understanding of its mechanism of action. nih.gov The technique can visualize not only the direct interactions but also the network of solvent molecules that mediate the binding between the drug and its target. nih.gov

| EMDB ID | Organism | Resolution (Å) | Key Findings |

|---|---|---|---|

| EMD-16536 | Escherichia coli | 1.79 | High-resolution structure of streptomycin bound to the 30S ribosomal subunit, revealing a high degree of structural conservation in the binding mode and the role of ordered water molecules. nih.govrcsb.org |

| N/A | Acinetobacter baumannii | ~3.0 | Cryo-EM used to determine structures of the 70S ribosome, providing a basis for understanding antibiotic interactions in pathogenic bacteria. researchgate.netresearchgate.net |

| N/A | Mycobacterium tuberculosis | 3.64 | Structure of a toxin in complex with the E. coli 70S ribosome, demonstrating cryo-EM's utility in studying interactions at the ribosomal A-site, where streptomycin also acts. nih.gov |

X-ray Crystallography of Target Complexes

X-ray crystallography has been a cornerstone in elucidating the molecular basis of streptomycin's interaction with its ribosomal target. bnl.gov This technique provides atomic-level detail of the three-dimensional structure of the 30S ribosomal subunit when bound to streptomycin, revealing the precise nature of the drug-target interface. nih.govfrontiersin.org

The process requires growing high-quality crystals of the 30S ribosomal subunit in complex with streptomycin hydrochloride. These crystals are then exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded. By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule is generated, from which an atomic model can be built. frontiersin.org

Crystallographic studies have successfully defined the binding pocket of streptomycin on the 30S subunit of bacteria such as Thermus thermophilus. asm.orgnih.gov These structures show that streptomycin binds near the A-site decoding center, interacting with specific nucleotides of the 16S rRNA and amino acid residues of the ribosomal protein S12. asm.orgnih.gov The structures have revealed that streptomycin binding induces significant local distortions in the 16S rRNA, which explains how the antibiotic causes misreading of the genetic code. bnl.govnih.gov Furthermore, crystallography has been employed to study streptomycin-resistant mutants, illustrating how subtle changes in the binding site conformation can abrogate drug binding. asm.org

| PDB ID | Organism | Resolution (Å) | Key Findings |

|---|---|---|---|

| 4DR3 | Thermus thermophilus | 2.60 | Revealed the structural basis for streptomycin-induced misreading by showing a significant local distortion of 16S rRNA, including key bases A1492 and A1493. nih.govrcsb.org |

| 4F21 | Thermus thermophilus | 3.10 | Structure of a streptomycin-resistant mutant 30S subunit, showing how base substitutions lead to small conformational changes that prevent effective drug binding. asm.org |

| 1FJG | Thermus thermophilus | 3.00 | Early structure of the 30S subunit showing the binding sites for streptomycin, tetracycline (B611298), and paromomycin. nih.gov |

Computational Modeling and Docking Studies

Computational modeling and molecular docking are powerful in silico techniques used to predict and analyze the binding interactions between a ligand, like streptomycin, and its macromolecular target, the ribosome. nih.govmdpi.com These methods complement experimental data from crystallography and cryo-EM by providing insights into binding thermodynamics and the specific contributions of different functional groups to the interaction. researchgate.net

The process begins with obtaining three-dimensional structures of both streptomycin and the target binding site, typically from experimental sources like the Protein Data Bank (PDB). scirp.org Molecular docking software, such as MOE (Molecular Operating Environment) or AutoDock, is then used to systematically explore possible binding orientations (poses) of streptomycin within the ribosomal binding pocket. researchgate.netscirp.orgscirp.org The software calculates a scoring function for each pose to estimate the binding affinity, with lower energy scores generally indicating a more favorable interaction. metu.edu.tr

These studies have been used to investigate the binding of streptomycin to ribosomes from different species, including bacteria, humans, and protozoan parasites like Leishmania. scirp.orgscirp.org Docking analyses can identify key hydrogen bonds and electrostatic interactions between streptomycin and specific nucleotides of the 16S rRNA. metu.edu.tr The results help rationalize the mechanism of action and can guide the design of new antibiotic derivatives. researchgate.net

| Software/Platform | Target(s) Studied (PDB ID) | Objective of the Study | Key Findings |

|---|---|---|---|

| MOE (Molecular Operating Environment) | Bacterial, Human, and Leishmania ribosomes | To investigate and compare the binding mechanism of streptomycin across different species. scirp.orgscirp.org | Showed that streptomycin binds differently to human and Leishmania ribosomes compared to its known bacterial target site. scirp.org |

| AutoDock | Mycobacterium tuberculosis enoyl-reductase (InhA) | To explore the binding interactions of streptomycin with a potential anti-tuberculosis target. researchgate.net | Demonstrated that streptomycin can bind within the enzyme's active site, suggesting a possible mode of action. researchgate.net |

| Glide (Maestro) | E. coli 30S ribosomal subunit (4V64) | To screen FDA-approved drugs for potential inhibition of the bacterial ribosome. metu.edu.tr | Identified key hydrogen bonding interactions with nucleotides near the decoding center, validating the docking approach for ribosomal ligands. metu.edu.tr |

Other Analytical Approaches

Beyond the methods focused on transcriptional and structural analysis, several other analytical techniques are crucial for the characterization, quantification, and quality control of streptomycin hydrochloride.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of streptomycin. jpmsonline.comscispace.com Specifically, Reverse-Phase HPLC (RP-HPLC) is widely used to separate streptomycin from its impurities and degradation products. jpmsonline.comijsred.com These methods often employ a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. jpmsonline.comijsred.com Detection is typically performed using a UV detector. jpmsonline.com Validated HPLC methods are essential for assaying the potency of streptomycin in bulk drug substances and pharmaceutical formulations. ijsred.com

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is another powerful chromatographic technique well-suited for the analysis of aminoglycoside antibiotics. HPAE can effectively separate streptomycin A from its related impurities, while PAD provides sensitive and direct detection without the need for derivatization. lcms.cz

Spectroscopic Methods are used for the structural characterization and identification of streptomycin and its derivatives. These include:

UV-Visible (UV-Vis) Spectroscopy : Used to determine the maximum absorbance wavelength (λmax) for quantitative analysis and characterization of derivatives. jpmsonline.com

Fourier-Transform Infrared (FT-IR) Spectroscopy : Provides information about the functional groups present in the molecule, confirming its chemical structure. jpmsonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to elucidate the detailed molecular structure of streptomycin and its derivatives by analyzing the chemical environment of hydrogen atoms. globalresearchonline.net

Gravimetric Analysis

Gravimetric techniques are utilized in the analysis of streptomycin to ensure the highest degree of accuracy, particularly in the preparation of standards and samples for quantitative analysis. lcms.cz Rather than being a primary method for quantifying the bulk substance, gravimetry serves as a foundational technique to minimize errors, such as those arising from pipetting. lcms.cz